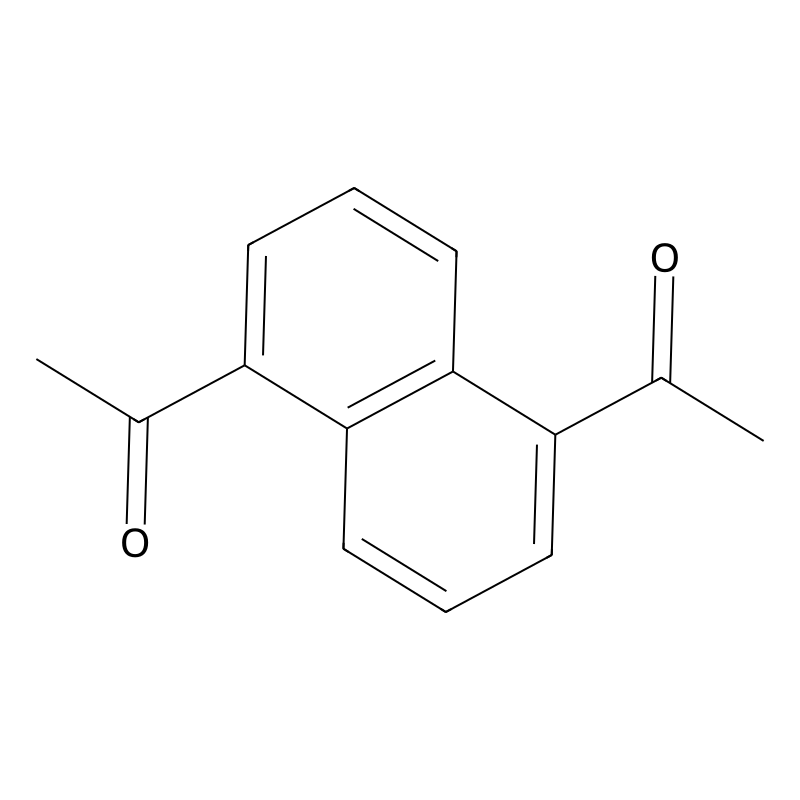

1,5-Diacetylnaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,5-Diacetylnaphthalene is an organic compound with the molecular formula and a CAS number of 3027-43-8. It consists of a naphthalene ring with two acetyl groups attached at the 1 and 5 positions. The compound appears as a crystalline solid and is characterized by its distinct aromatic properties due to the naphthalene structure. Its melting point is approximately 90 °C, and it is soluble in organic solvents like ethanol and acetone, but poorly soluble in water .

1,5-Diacetylnaphthalene can be synthesized through various methods:

- Acetylation of Naphthalene: Naphthalene is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Base-Catalyzed Reactions: In certain conditions, naphthalene derivatives can be acetylated using base-catalyzed methods that promote the addition of acetyl groups to the aromatic system.

These methods yield high purity and yield of the desired compound, making them suitable for laboratory synthesis .

1,5-Diacetylnaphthalene finds applications in several fields:

- Chemical Intermediates: It serves as a precursor for synthesizing various organic compounds.

- Dyes and Pigments: Its derivatives are utilized in dye manufacturing due to their vibrant colors.

- Pharmaceuticals: Potential applications in drug development are being explored due to its biological activity.

The versatility of this compound makes it valuable in both industrial and research settings .

Interaction studies involving 1,5-diacetylnaphthalene focus on its behavior in different chemical environments. Research indicates that it can interact with various nucleophiles and electrophiles, leading to diverse reaction pathways. The compound's interactions with biological molecules are also under investigation, particularly concerning its potential therapeutic applications .

Several compounds share structural similarities with 1,5-diacetylnaphthalene. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,2-Diacetylnaphthalene | Acetyl groups at positions 1 and 2 | Exhibits different reactivity patterns |

| 1,8-Diacetylnaphthalene | Acetyl groups at positions 1 and 8 | Used in specific synthetic routes |

| Naphthalenesulfonic Acid | Sulfonic acid group on naphthalene | Highly soluble in water; used as a surfactant |

| Acetylated Naphthalenes | General class including various acetylated forms | Varying degrees of biological activity |

1,5-Diacetylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and potential applications compared to other diacetylnaphthalenes .